molecular formula C22H23N3O4S2 B2645066 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 941892-67-7

2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2645066
CAS No.: 941892-67-7
M. Wt: 457.56
InChI Key: ICMBPRDFXLLXLZ-UHFFFAOYSA-N
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Description

This compound, 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide, is a recognized and potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels that are increasingly implicated in a variety of physiological and pathological processes, particularly within the nervous system. Its primary research value lies in its ability to selectively block TRPC5-mediated currents, which allows scientists to probe the channel's role in specific cellular contexts. A key application for this inhibitor is in the study of neuropathic and inflammatory pain pathways, as TRPC5 has been identified as a key contributor to cold hypersensitivity and mechanical allodynia [https://pubmed.ncbi.nlm.nih.gov/26342464/]. Furthermore, research utilizing this compound has shed light on the role of TRPC5 in neurological conditions such as anxiety and fear behaviors, providing a critical tool for validating TRPC5 as a potential therapeutic target for psychiatric disorders [https://www.nature.com/articles/s41398-019-0666-4]. By enabling the specific pharmacological inhibition of TRPC5, this reagent is indispensable for advancing our understanding of cation channel biology and its connection to disease states, driving forward drug discovery efforts in neuroscience and beyond.

Properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-28-18-9-7-16(8-10-18)24-21(27)14-31-22-25-17(13-30-22)11-20(26)23-12-15-5-3-4-6-19(15)29-2/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMBPRDFXLLXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as 2-methoxyphenyl isocyanate and various sulfur-containing compounds .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly in the realm of cancer therapy. The thiazole moiety is critical for binding to specific molecular targets, such as enzymes and receptors involved in cancer cell proliferation.

Therapeutic Potential

The compound is being explored for its anticancer properties. Research has shown that derivatives of thiazole compounds can induce apoptosis in various cancer cell lines, including breast and colon cancers.

Case Studies

  • Antitumor Activity : A study highlighted the synthesis of thiazole derivatives exhibiting cytotoxic effects against human cancer cell lines. The structural similarities suggest that 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide could possess similar anticancer properties .
  • Synthesis and Evaluation : Another study focused on synthesizing thiazole-based compounds and evaluating their anticancer efficacy. The findings suggested that modifications to the thiazole structure could enhance anticancer activity, indicating a promising avenue for further research on this specific compound .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through methods like the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Attachment of Methoxyphenyl Groups : Introduced via nucleophilic substitution reactions.
  • Formation of Sulfanyl Linkage : Achieved by reacting a thiol with an appropriate electrophile.
  • Final Coupling : Involves coupling the thiazole derivative with the methoxyphenyl carbamoyl intermediate under suitable conditions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and methoxyphenyl groups are crucial for its binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

A critical distinction lies in the central heterocycle. For instance, 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () replaces the thiazole with a 1,2,4-triazole ring. Triazole-containing analogs often exhibit altered electronic properties and hydrogen-bonding capacity, which can influence pharmacokinetics and receptor binding compared to thiazole-based compounds .

Substituent Modifications

  • Positional Isomerism: The compound 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () shares the sulfanyl-acetamide backbone but lacks the thiazole core. Instead, it incorporates a 2-aminophenyl group, which may enhance antimicrobial activity due to increased hydrogen-bond donor capacity .
  • Halogen vs.

Bioactivity and Molecular Networking Insights

Molecular networking () clusters compounds based on MS/MS fragmentation patterns (cosine scores). The target compound’s thiazole-sulfanyl-acetamide framework may cluster with triazole analogs (e.g., ) due to shared fragmentation pathways (e.g., cleavage at the sulfanyl bond), suggesting structural and functional parallels despite heterocycle differences .

Comparative Data Table

Compound Name / ID Core Heterocycle Key Substituents Bioactivity Notes Reference
Target Compound 1,3-Thiazole Dual methoxyphenyl, sulfanyl-acetamide Hypothesized antimicrobial activity -
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 1,2,4-Triazole Chlorophenyl, benzothiazole Enhanced metabolic stability
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Benzene 2-Aminophenyl, 4-methoxyphenyl Reported antimicrobial activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Chlorophenyl, pyridinyl Improved receptor affinity

Lumping Strategy and Functional Group Impact

The lumping strategy () groups compounds with analogous functional groups (e.g., sulfanyl-acetamide) into surrogate categories. While the target compound shares a sulfanyl-acetamide backbone with triazole analogs (), its thiazole core and methoxy substituents may necessitate separate categorization due to divergent reactivity and bioactivity profiles .

Biological Activity

The compound 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a thiazole derivative with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the Thiazole Ring : Achieved through cyclization of thioamide and α-haloketone precursors.
  • Introduction of the Methoxyphenyl Group : Reaction with 4-methoxyphenyl isocyanate to form the carbamoyl derivative.
  • Attachment of the Carbamoylmethylsulfanyl Moiety : Typically done by reacting the intermediate with a suitable thiol reagent under mild conditions.

Biological Activity

The biological activities of this compound have been investigated extensively, revealing several promising effects:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to inhibit bacterial enzyme activity .

Anticancer Properties

Studies have demonstrated that thiazole-based compounds can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle regulation and apoptosis pathways. For instance, compounds similar to this thiazole derivative have been reported to induce multipolar mitosis in centrosome-amplified cancer cells, leading to cell death .

The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
  • Receptor Interaction : It could interact with receptors on cancer cells, modulating signaling pathways that regulate growth and survival .

Case Studies

  • Anticancer Efficacy : A study on related thiazole compounds revealed IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Studies : Comparative analysis showed that derivatives with similar functional groups had enhanced antimicrobial potency against resistant bacterial strains .

Comparative Analysis

The following table summarizes the biological activities of this compound and related compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
2-[...]Anticancer<10
4-MethoxyphenethylamineAntimicrobial15
DichloroanilineAntifungal20

Q & A

Q. What are the common synthetic routes for synthesizing thiazole-containing acetamide derivatives like this compound?

The synthesis typically involves thiazole ring formation followed by coupling reactions. For example:

  • Thiazole core construction : Cyclocondensation of thiourea derivatives with α-haloketones or via palladium-catalyzed reductive cyclization of nitroarenes ().
  • Sulfanyl-acetamide coupling : Reaction of the thiazole intermediate with carbamoylmethylsulfanyl groups ().
  • Final functionalization : N-alkylation with 2-methoxybenzyl groups ().
    Key challenges include controlling regioselectivity in thiazole formation and minimizing side reactions during coupling steps.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bond at 1.73 Å in thiazole rings, as seen in related structures ).
  • NMR spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–3.9 ppm and aromatic protons in the 6.8–7.4 ppm range ).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ±1 ppm error ).

Q. What preliminary biological activities are reported for structurally similar thiazole-acetamide compounds?

Thiazole derivatives exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria ().
  • Anticancer potential : IC₅₀ ranges of 10–50 µM in cell lines (e.g., MCF-7 breast cancer) via kinase inhibition ().
  • Solubility limitations : Many analogs show poor aqueous solubility (<50 µg/mL), requiring formulation optimization ().

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays for this compound?

Contradictions often arise from assay conditions or impurity profiles:

  • Assay variability : Compare results across standardized protocols (e.g., CLSI guidelines for antimicrobial testing vs. MTT assays for cytotoxicity ).
  • Purity validation : Use HPLC-MS to rule out impurities >95% ().
  • Mechanistic studies : Employ target-specific assays (e.g., enzyme inhibition kinetics) to distinguish direct activity from off-target effects .

Q. What strategies improve the synthetic yield of the thiazole intermediate?

Optimization approaches include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance cyclization efficiency ().
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity ().
  • Temperature control : Maintaining 60–80°C minimizes side-product formation ().
    Reported yields range from 40–65% for similar pathways ().

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Molecular docking : Predict binding to targets like EGFR or DHFR (e.g., docking scores <−8 kcal/mol correlate with experimental IC₅₀ values ).
  • QSAR modeling : Use descriptors like logP and polar surface area to optimize solubility/bioavailability ().
  • ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks ().

Q. What safety precautions are critical when handling this compound in the lab?

  • Hazard mitigation : Wear nitrile gloves and PPE due to potential skin/eye irritation ().
  • Spill management : Use inert adsorbents (e.g., vermiculite) and avoid aqueous rinses ().
  • First aid : Immediate rinsing with water for eye/skin contact and activated charcoal for ingestion ().

Q. How can researchers resolve discrepancies in solubility data between computational predictions and experimental results?

  • Experimental validation : Use shake-flask methods with HPLC quantification ().
  • Co-solvent systems : Test DMSO/PBS mixtures to mimic physiological conditions ().
  • Crystallinity analysis : Powder XRD identifies polymorphic forms affecting solubility ().

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